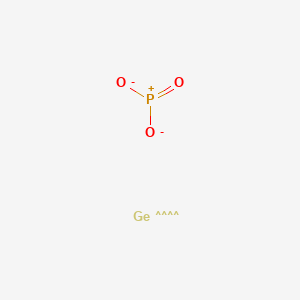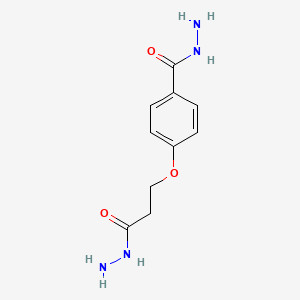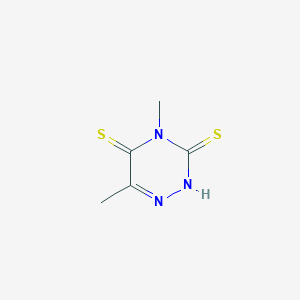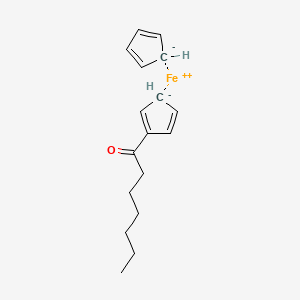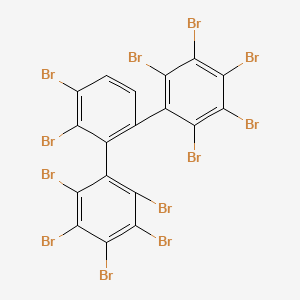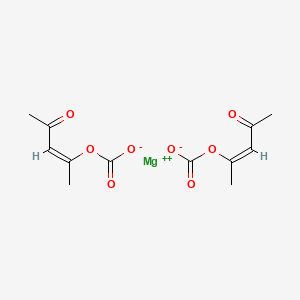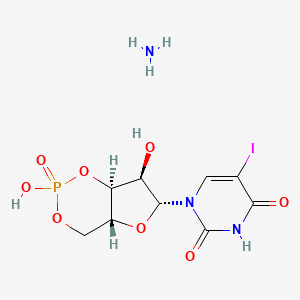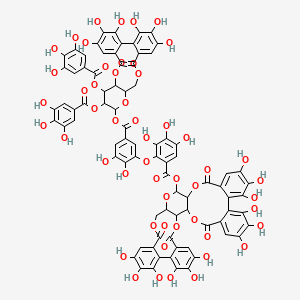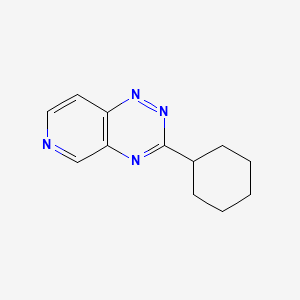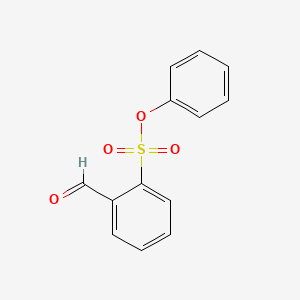
4-iso-Butoxy-3-methylphenethyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iso-Butoxy-3-methylphenethyl alcohol: is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol . It is also known by its IUPAC name, 2-(4-isobutoxy-3-methylphenyl)ethanol . This compound is characterized by the presence of an isobutoxy group and a methyl group attached to a phenethyl alcohol structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-iso-Butoxy-3-methylphenethyl alcohol typically involves the alkylation of 3-methylphenethyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-iso-Butoxy-3-methylphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrohalic acids (HX) or other nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-iso-Butoxy-3-methylphenethyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-iso-Butoxy-3-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
- 3-iso-Butoxy-4-methylphenethyl alcohol
- 4-iso-Butoxy-2-methylphenethyl alcohol
- 4-iso-Butoxy-3-ethylphenethyl alcohol
Comparison: 4-iso-Butoxy-3-methylphenethyl alcohol is unique due to the specific positioning of the isobutoxy and methyl groups on the phenethyl alcohol structure. This unique arrangement can influence its chemical reactivity, physical properties, and biological activities compared to similar compounds .
Eigenschaften
Molekularformel |
C13H20O2 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-[3-methyl-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O2/c1-10(2)9-15-13-5-4-12(6-7-14)8-11(13)3/h4-5,8,10,14H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
OMCQXMJIHPNVNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCO)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


